molecular formula C13H16N2O6 B5673614 Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B5673614
M. Wt: 296.28 g/mol
InChI Key: CFYBVBIJEKTNSZ-UHFFFAOYSA-N
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Description

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is a compound that belongs to the class of carbonyl-containing nitrofurans. The molecular formula of this compound is C₁₃H₁₆N₂O₆ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonyl-containing nitrofurans, including ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate, typically involves the introduction of a nitro group into the furan ring. This can be achieved through nitration reactions using various nitrating agents. For example, 5-nitrofuran-2-carbaldehyde can be obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents such as hydrogen gas in the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation of the carbonyl group can yield carboxylic acids .

Scientific Research Applications

Biological Activity

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a nitrofuran moiety attached to a piperidine ring, contributing to its biological activity. The molecular formula is C10H12N2O4C_{10}H_{12}N_2O_4, with key functional groups that enhance its reactivity and interaction with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt cellular processes .
  • Antifungal Activity : Preliminary studies suggest antifungal properties against Candida albicans, indicating potential for broader antifungal applications.
  • Antitumor Activity : The compound has been explored for its anticancer potential, leveraging the bioactivity of its nitrofuran moiety. Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes involved in disease processes, potentially inhibiting their activity and altering metabolic pathways .
  • Reactive Oxygen Species Generation : The nitrofuran group can participate in redox reactions, leading to oxidative stress in target cells, particularly in cancerous tissues.
  • Molecular Interaction : The piperidine ring enhances lipophilicity, facilitating cellular uptake and interaction with various biological targets, including bacterial enzymes.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound:

StudyPathogen TestedResult
Staphylococcus aureusSignificant inhibition observed
Escherichia coliEffective against resistant strains
Candida albicansModerate antifungal activity

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Research

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. A notable study reported a dose-dependent increase in cell death among treated cancer cells compared to controls, suggesting its viability as an anticancer agent .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Potential

A recent study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 20 µM, with increased markers for apoptosis observed through flow cytometry analysis.

Properties

IUPAC Name

ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-2-20-13(17)9-5-7-14(8-6-9)12(16)10-3-4-11(21-10)15(18)19/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBVBIJEKTNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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